methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C8H9CLN2O2 . It is a pyrazole derivative, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of isocyanides in a silver-mediated [3 + 2] cycloaddition , or the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula C8H9CLN2O2 . The pyrazole core of the molecule consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Synthesis of Heterocycles
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate is used in the synthesis of various heterocycles. For instance, reactions with chloroacetone, benzaldehyde, and benzoquinone lead to the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other related compounds. These reactions are vital in creating complex organic structures with potential applications in pharmaceuticals and material science (Pokhodylo et al., 2010).
Structural and Spectral Investigations
Extensive research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives. These studies involve experimental and theoretical approaches, including density functional theory (DFT), to understand the chemical behavior of these compounds. Such research is crucial for the development of new materials and drugs (Viveka et al., 2016).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives, including this compound, have shown promising antimicrobial and antioxidant activities. These compounds are synthesized and evaluated for their effectiveness against various bacterial and fungal pathogens. This is significant in the search for new antimicrobial agents (Umesha et al., 2009).
Synthesis of Analgesic Agents
The compound is also involved in the synthesis of novel analgesic agents. These agents, characterized by their structural features, are studied for their potential in pain management. This application is essential for developing new therapeutic agents for pain relief (Machado et al., 2009).
Development of Anticancer Agents
Research into the synthesis of pyrazole derivatives leads to the development of potential anticancer agents. The structural diversity and biological activities of these compounds are extensively studied, highlighting their importance in cancer research (Jose, 2017).
Future Directions
The future directions for “methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their synthesis methods and potential applications. Given their wide use as scaffolds in the synthesis of bioactive chemicals , there is potential for ongoing research into new functionalizations and applications of these compounds.
Mechanism of Action
Target of Action
The primary targets of methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, and the presence of other molecules, among others
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their function . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and levels of various metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution can affect its efficacy and toxicity in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFUXXHWSSFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Cl)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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